Cas no 1286670-78-7 (Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate)

Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate
- L-azidoglutamine DCHA salt
- N3-Gln-OH DCHA
-
- Inchi: 1S/C12H23N.C5H8N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-4(10)2-1-3(5(11)12)8-9-7/h11-13H,1-10H2;3H,1-2H2,(H2,6,10)(H,11,12)/t;3-/m.0/s1
- InChI Key: ZOEWUPUXEYMYFJ-HVDRVSQOSA-N
- SMILES: N(C1CCCCC1)C1CCCCC1.[C@H](C(=O)O)(N=[N+]=[N-])CCC(=O)N
Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate Security Information
Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate Customs Data
- HS CODE:2929900090
Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR298-5g |
L-azidoglutamine DCHA salt |
1286670-78-7 | 5g |
£1114.00 | 2024-05-23 | ||
Apollo Scientific | BICR298-1g |
L-azidoglutamine DCHA salt |
1286670-78-7 | 1g |
£295.00 | 2024-05-23 |
Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate Related Literature
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
4. Book reviews
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate
Professional Introduction to Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate (CAS No. 1286670-78-7)
Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate, a compound with the chemical identifier CAS No. 1286670-78-7, represents a significant advancement in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic biology.
The molecular structure of Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate incorporates several key functional groups that contribute to its versatility. The presence of an azido group at the 2-position and an amino group at the 5-position creates a bifunctional molecule that can participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions are particularly relevant in the synthesis of complex organic molecules, such as those found in medicinal chemistry.
One of the most compelling aspects of this compound is its stereochemical configuration. The (S)-configuration at the chiral center imparts specific interactions with biological targets, which is crucial for designing drugs with high selectivity and efficacy. In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds to enhance pharmacological properties. The synthesis and application of Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate align well with this trend.
Recent research has highlighted the role of azido compounds in medicinal chemistry due to their ability to undergo facile transformations into other functional groups. For instance, the azido group can be converted into an amine or carboxylic acid through reduction or hydrolysis, respectively. This flexibility makes Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate a valuable intermediate in the synthesis of bioactive molecules.
The pharmaceutical industry has shown particular interest in this compound for its potential use in the development of novel therapeutic agents. Its structural features suggest applications in the treatment of various diseases, including inflammatory disorders and infectious diseases. Additionally, the compound's ability to act as a precursor for more complex molecules makes it a promising candidate for drug discovery programs.
In synthetic biology, Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate has been explored as a building block for constructing more intricate molecular architectures. The azido group, in particular, offers a convenient handle for introducing additional functionality through transition-metal-catalyzed reactions such as Sonogashira coupling or Stille coupling. These reactions are essential for creating diverse libraries of compounds for high-throughput screening.
The compound's stability under various conditions also makes it suitable for industrial applications. Studies have demonstrated that it can be stored and handled under ambient conditions without significant degradation, which is critical for large-scale synthesis and processing. This stability ensures that researchers can rely on consistent quality and performance when using Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate in their experiments.
From a regulatory perspective, the use of this compound is subject to standard guidelines for chemical substances in research and industrial settings. Its safety profile has been evaluated through various toxicological studies, which have indicated low toxicity under controlled conditions. However, as with any chemical compound, proper handling procedures should be followed to ensure worker safety and environmental protection.
The future prospects for Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate are promising, with ongoing research exploring new synthetic routes and applications. The integration of computational methods into drug discovery has also facilitated the identification of novel uses for this compound. By leveraging advanced computational tools, researchers can predict how it might interact with biological targets and optimize its properties for specific therapeutic applications.
In conclusion, Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate (CAS No. 1286670-78-7) is a versatile and valuable compound with significant potential in pharmaceutical chemistry and biotechnology. Its unique structural features, reactivity patterns, and stereochemical configuration make it an attractive candidate for drug development and synthetic biology applications. As research continues to uncover new uses for this compound, its importance in advancing scientific innovation is likely to grow.
1286670-78-7 (Cyclohexylammonium (S)-5-amino-2-azido-5-oxopentanoate) Related Products
- 901231-79-6(2-{5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)
- 1326925-77-2(2-(3,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 2138527-12-3(4,4-Dimethyl-3-(3-methylthiophen-2-yl)cyclohexan-1-amine)
- 189633-67-8(a-D-arabino-2-Hexulopyranosonamide,2-azido-2-deoxy-, 3,4,5-triacetate (9CI))
- 1805332-89-1(Methyl 2,4-difluoro-5-(difluoromethyl)pyridine-3-carboxylate)
- 146780-16-7(Phosphonic acid, [[2-(trifluoromethyl)phenyl]methyl]-)
- 872702-15-3(ethyl 2-(2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate)
- 22554-70-7(2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose)
- 845290-87-1(1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine)
- 1805110-39-7(Methyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-6-carboxylate)




